Aminoacetaldehyde dimethyl acetal

描述

属性

IUPAC Name |

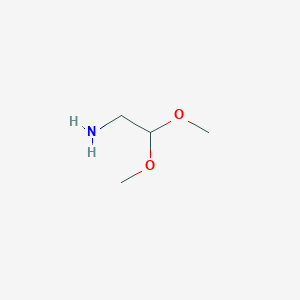

2,2-dimethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWWDTYDYOFRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066803 | |

| Record name | Ethanamine, 2,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22483-09-6 | |

| Record name | Aminoacetaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22483-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacetaldehyde dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022483096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethoxyethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETALDEHYDE DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF4JYB7VV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Conditions and Optimization

The reaction is conducted in a pressurized reactor at 150°C with methanol as a solvent. A molar excess of ammonia ensures complete conversion, while stepwise distillation under reduced pressure (20–100 kPa) recovers methanol and isolates the product. Post-reaction purification involves centrifugal filtration, pH adjustment using 50–70% sodium hydroxide , and vacuum rectification to achieve >98% purity.

Key Advantages:

Limitations:

-

High energy demands due to elevated temperatures and pressures.

-

Requires specialized equipment for ammonia handling and pressure management.

Catalytic Carbonylation-Hydrogenation of Methanol

An alternative route, described in patent US4278819A, utilizes a cobalt-nickel bimetallic catalyst to mediate the reaction of methanol with carbon monoxide (CO) and hydrogen (H₂) . This method synthesizes acetaldehyde dimethyl acetal, which is subsequently aminated.

Catalytic System and Mechanism

The catalyst system comprises cobalt iodide or cobalt acetate with nickel powder (0.1–5 wt% relative to methanol) and tributyl phosphine as a ligand. Reactions occur at 180–230°C and 200–500 bar , with a CO:H₂ ratio of 1:1 to 1:2.2 . The nickel co-catalyst enhances reaction rates, reducing residence times to <5 hours .

Performance Metrics:

-

Selectivity : 65–70% toward acetaldehyde dimethyl acetal.

-

Conversion : 85–90% methanol utilization.

Challenges:

-

High capital costs for pressure-resistant reactors.

-

Catalyst deactivation due to phosphine ligand degradation.

Catalytic Hydrogenation of Dimethoxyacetonitrile

Patent US4137268A outlines the hydrogenation of dimethoxyacetonitrile using nickel catalysts (e.g., Girdler G49A) in liquid ammonia. This method directly yields this compound without intermediate isolation.

Process Details

Reactions are conducted at 100–150°C under 150–250 bar H₂ pressure , with ammonia acting as both solvent and reactant. Excess ammonia (2–15 mol per mole nitrile) suppresses secondary amine formation. Post-hydrogenation, methanol is evaporated, and the product is purified via vacuum distillation.

Yield and Efficiency:

-

Yield : 54–72.2% (dependent on ammonia purity and catalyst loading).

-

Purity : >95% after single-stage distillation.

Drawbacks:

-

Sensitivity to trace oxygen, necessitating inert atmospheres.

-

Nickel catalyst filtration adds operational complexity.

Comparative Analysis of Synthesis Methods

The table below contrasts the three methods across critical parameters:

Industrial-Scale Production Considerations

化学反应分析

Use as a Flavoring Agent

ADMA is used as a flavoring agent in food products and as a fragrance component in cosmetics, providing a pleasant aroma and taste .

Polymer Chemistry

The compound acts as a building block in synthesizing polymers, contributing to developing materials with specific properties for applications in coatings and adhesives .

Biochemical Research

Researchers utilize ADMA in studies related to metabolic pathways and enzyme activity, helping to understand biological processes at a molecular level . It has been used in developing a fluorescent substrate for aldehyde dehydrogenase .

Analytical Chemistry

It is employed as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds in complex mixtures .

Production Methods

- Reduction with Triphenylphosphine: ADMA can be produced by reducing azidoacetaldehyde dimethyl acetal with triphenylphosphine in methanol. This method offers high yields (up to 98.1%) and reduces reaction times with minimal waste . For example, the reduction of azidoacetaldehyde diethyl acetal with triphenylphosphine in methanol under reflux conditions for 1 hour resulted in aminoacetaldehyde diethyl acetal with a 78.4% yield .

- Reaction with Ammonia: Another method involves reacting chloroacetaldehyde dimethyl acetal with liquid ammonia under high pressure . This process includes multiple distillation steps under different pressures to optimize methanol recovery. The pH is then adjusted using a strong base, such as sodium hydroxide, followed by rectification and extraction dehydration. A secondary rectification under vacuum ensures safety and improves product purity .

Reactions with Sulfones

This compound reacts with sulfone, followed by hydrolysis and reductive amination by adding a desired piperazine derivative .

Use as a Masked Form of Acetaldehyde

ADMA is employed as a masked form of acetaldehyde in the Enders-type cascade reaction. This method converts acetaldehyde, nitroalkenes, and enals into stereochemically dense cyclohexenals with good yield and excellent enantioselectivity .

Condensation Reactions

ADMA undergoes condensation reactions with α-aminodiazines .

Hydrogenation to Benzylamines

Schiff's bases formed from alkoxybenzaldehydes and this compound have been hydrogenated to the corresponding benzylamines .

科学研究应用

Key Applications

- Organic Synthesis

-

Fluorescent Probes

- The compound has been utilized as a substrate for aldehyde dehydrogenase, indicating its potential role in biochemical assays and drug discovery. This application highlights its importance in studying enzyme interactions and metabolic pathways involving aldehydes.

- Synthesis of Complex Molecules

- Chitosan-Dendrimer Hybrids

Case Study 1: Use in Drug Discovery

In recent studies, this compound has been evaluated as a substrate for enzyme assays involving aldehyde dehydrogenase. Its derivatives exhibited varying degrees of biological activity, making them potential candidates for drug development targeting metabolic disorders.

Case Study 2: Synthesis of α-Aminophosphonates

A three-component reaction involving this compound was catalyzed by MgCl, resulting in the formation of α-aminophosphonates. These compounds are significant due to their pharmacological properties, including anti-inflammatory and anti-cancer activities .

作用机制

Aminoacetaldehyde dimethyl acetal exerts its effects through its reactive chemical structure, which allows it to interact with various biological targets. It can introduce amino and aldehyde functionalities into molecular frameworks, enhancing the pharmacological properties of drug candidates . Researchers exploit its chemical properties to investigate fundamental processes like enzyme-substrate interactions and receptor-ligand binding mechanisms crucial for therapeutic efficacy .

相似化合物的比较

Table 1: Comparative Analysis of AADA and Related Compounds

Reactivity and Functional Group Analysis

- AADA vs. Diethyl Analog: AADA’s methyl acetal groups hydrolyze faster than diethyl analogs under acidic conditions, enabling quicker aldehyde release for conjugations (e.g., vaccine linkers ). Diethyl derivatives, however, offer better solubility in non-polar solvents .

- AADA vs. β-Aminoacetaldehyde Derivatives: β-Aminoacetaldehyde dimethyl acetal introduces a methylene spacer, enabling nitroimidazole ring formation via diazotization . This modification is critical for antibacterial activity but requires additional synthetic steps.

- AADA vs. N-Arylthioureas :

AADA’s acetal groups stabilize intermediates during cyclization to AIHTs, whereas N-arylthioureas require strong acids (e.g., HCl) for cyclization, limiting substrate compatibility .

Research Findings and Industrial Relevance

- Pharmaceuticals : AADA-derived compounds show bioactivity in adenylate cyclase assays (e.g., AIHTs stimulating cAMP production in cockroach neural tissues ).

- Antibacterials: Azomycin analogs synthesized from β-aminoacetaldehyde derivatives exhibit potent activity against anaerobic pathogens .

- Green Chemistry : High-purity AADA production minimizes waste and energy use, aligning with sustainable manufacturing trends .

生物活性

Aminoacetaldehyde dimethyl acetal (ADMA) is a chemical compound with the molecular formula CHNO. It is recognized for its role as a versatile building block in organic synthesis, particularly in the development of various pharmaceuticals and bioactive compounds. This article explores the biological activity of ADMA, highlighting its applications, mechanisms of action, and relevant research findings.

ADMA is characterized by its active amino group and two ether oxygen bonds, which contribute to its reactivity in various chemical reactions. It is miscible in water and soluble in organic solvents like chloroform and methanol . The synthesis of ADMA typically involves the reaction of chloroacetaldehyde dimethyl acetal with liquid ammonia under high pressure, resulting in high purity products suitable for industrial applications .

Biological Applications

ADMA has been employed in several biological contexts, particularly in synthetic organic chemistry for the preparation of complex molecules. Its applications include:

- Synthesis of Bioactive Compounds : ADMA is used as a precursor in the synthesis of α-aminophosphonates and bicyclic proline analogs, which have potential therapeutic effects .

- Multicomponent Reactions : It plays a crucial role in Ugi reactions, where it reacts with carboxylic acids and isocyanides to form diverse nitrogen-containing compounds .

The biological activity of ADMA can be attributed to its structural features that facilitate various chemical transformations:

- Nucleophilicity : The amino group in ADMA can act as a nucleophile, enabling it to participate in electrophilic reactions that lead to the formation of complex structures.

- Formation of Stable Intermediates : During reactions such as the Ugi reaction, ADMA can form stable intermediates that undergo further transformations to yield biologically active products .

Case Studies and Research Findings

Several studies have investigated the biological implications of ADMA:

- Ugi Reaction Studies : Research demonstrated that ADMA can be effectively utilized in Ugi four-component reactions (Ugi-4CR) to synthesize indole derivatives with potential pharmacological properties. These reactions yielded products with moderate to good yields under acidic conditions, indicating the compound's utility in drug development .

- Microporous Carbon Integration : A study explored the integration of microporous polycrystalline carbon onto surfaces using ADMA as a precursor. This approach highlighted ADMA's role in developing materials with enhanced properties for drug delivery systems .

- Pharmacological Screening : In a pharmacological context, derivatives synthesized from ADMA were screened for their inhibitory activity against phosphodiesterase 4 (PDE4), demonstrating potential anti-inflammatory effects relevant for treating conditions like psoriasis and atopic dermatitis .

Data Table: Summary of Biological Activities

常见问题

Q. What are the critical safety protocols for handling AADMA in laboratory settings?

AADMA is classified as a flammable liquid (H226) and a skin irritant (H314). Essential precautions include:

- Use of PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Local exhaust systems or fume hoods to minimize inhalation risks .

- Storage: Keep in sealed containers in cool (<25°C), well-ventilated areas away from ignition sources .

- Waste disposal: Segregate waste and use certified hazardous waste services .

Q. How can researchers ensure high-purity AADMA for synthetic applications?

Purity optimization involves:

- Distillation : Multi-step distillation under reduced pressure to remove impurities (e.g., residual solvents) .

- Analytical validation : Gas chromatography (GC) with flame ionization detection (FID) to confirm ≥98% purity, as per TCI specifications .

- Storage : Use argon or nitrogen blankets to prevent moisture absorption and degradation .

Q. What are the primary applications of AADMA as a synthetic intermediate?

AADMA is widely used in:

- Peptide chemistry : As a glycine derivative in Fmoc-based solid-phase synthesis .

- Pharmaceutical synthesis : Key intermediate for bicyclic proline analogs and α-aminophosphonates via MgClO4-catalyzed reactions .

- Fluorescent probes : Development of substrates for aldehyde dehydrogenase studies .

Advanced Research Questions

Q. How does the novel ammonia-based synthesis of AADMA address limitations of traditional methods?

Traditional methods suffer from low conversion rates (~50%) and high solvent use. The novel process (patented by Inner Mongolia Saintchem Chem) employs:

Q. What strategies resolve contradictions in reported reaction yields for AADMA-derived cyclization reactions?

Discrepancies arise from varying conditions:

- Acid choice : HCl vs. H2SO4 in acetal hydrolysis affects intermediate stability .

- Temperature control : Cyclization at 60–80°C minimizes side reactions (e.g., polymerization) .

- Catalyst optimization : Mg(ClO4)2 improves regioselectivity in α-aminophosphonate synthesis .

Q. How can AADMA’s stability be maintained in moisture-sensitive reactions?

Q. What mechanistic insights explain AADMA’s role in forming chiral intermediates?

AADMA’s dimethyl acetal group acts as a protecting moiety:

- Steric shielding : The acetal prevents nucleophilic attack at the aldehyde carbon, enabling selective amide bond formation (e.g., with CDI-activated carboxylic acids) .

- Deprotection flexibility : Acidic hydrolysis (e.g., HCl/THF) regenerates the aldehyde for subsequent cyclization (e.g., dolutegravir synthesis) .

Q. What are the unresolved challenges in AADMA’s toxicity and environmental impact?

- Toxicity gaps : Limited data on chronic exposure; current SDSs lack mutagenicity/carcinogenicity profiles .

- Waste mitigation : The ammonia-based process reduces chlorinated byproducts but requires ammonia recovery systems to limit atmospheric release .

- Biodegradation : No studies on microbial breakdown; recommend advanced oxidation processes (AOPs) for wastewater treatment .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。